[6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone
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Overview
Description
[6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone is a complex organic compound that belongs to the class of pyrazolo[3,4-B]pyridines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrazolo group, and a piperazino methanone group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-B]pyridine core, followed by the introduction of the chlorophenyl group and the piperazino methanone moiety. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, [6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone has shown promise in various bioassays. It is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine
In the field of medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
Industrially, the compound can be used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which [6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [6-(4-Bromophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone
- [6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone
Uniqueness
The uniqueness of [6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL]{4-[(1-methyl-1H-pyrazol-4-YL)methyl]piperazino}methanone lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C24H26ClN7O |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
[6-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]-[4-[(1-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26ClN7O/c1-16-22-20(12-21(27-23(22)30(3)28-16)18-4-6-19(25)7-5-18)24(33)32-10-8-31(9-11-32)15-17-13-26-29(2)14-17/h4-7,12-14H,8-11,15H2,1-3H3 |
InChI Key |
ZDPUUWWMZSYVOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)CC5=CN(N=C5)C)C |
Origin of Product |
United States |
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